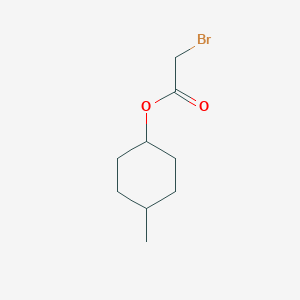
4-Methylcyclohexyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexyl bromoacetate is an organic compound with the molecular formula C9H15BrO2 It is a bromoacetate ester derivative of 4-methylcyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl bromoacetate typically involves the esterification of 4-methylcyclohexanol with bromoacetic acid or its derivatives. One common method is the reaction of 4-methylcyclohexanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.
Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.
Scientific Research Applications
4-Methylcyclohexyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
4-Methylcyclohexanol: The parent alcohol from which 4-Methylcyclohexyl bromoacetate is derived.
Bromoacetic Acid: The acid counterpart used in the esterification process.
4-Methylcyclohexyl Acetate: A similar ester compound where the bromine atom is replaced by a hydrogen atom.
Uniqueness: this compound is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its analogs
Properties
CAS No. |
28384-27-2 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3 |
InChI Key |
DMUQRRGWKWYGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















